Methylnaphthalenesulfonic acid, isopropylamine salt
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Overview
Description
Methylnaphthalenesulfonic acid, isopropylamine salt is a chemical compound that combines methylnaphthalenesulfonic acid with isopropylamine. This compound is known for its applications in various industrial processes, particularly in the production of dyes, pigments, and as a dispersing agent. Its unique chemical structure allows it to interact with other substances in ways that enhance their properties, making it valuable in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylnaphthalenesulfonic acid, isopropylamine salt can be synthesized through the sulfonation of methylnaphthalene followed by neutralization with isopropylamine. The sulfonation process typically involves the reaction of methylnaphthalene with sulfuric acid under controlled temperature conditions to form methylnaphthalenesulfonic acid. This intermediate is then neutralized with isopropylamine to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where methylnaphthalene is treated with sulfuric acid. The resulting methylnaphthalenesulfonic acid is then transferred to a neutralization unit where it reacts with isopropylamine. The process is carefully monitored to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methylnaphthalenesulfonic acid, isopropylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced under specific conditions to yield different naphthalene derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various naphthalene derivatives with altered functional groups, which can be used in further chemical synthesis or as intermediates in industrial processes.
Scientific Research Applications
Methylnaphthalenesulfonic acid, isopropylamine salt has a wide range of applications in scientific research:
Chemistry: It is used as a dispersing agent in the synthesis of dyes and pigments, improving their solubility and stability.
Biology: The compound is utilized in the study of cell signaling pathways and as a reagent in biochemical assays.
Industry: The compound is employed in the production of detergents, emulsifiers, and as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism by which methylnaphthalenesulfonic acid, isopropylamine salt exerts its effects involves its interaction with molecular targets through its sulfonic acid and isopropylamine groups. These interactions can alter the physical and chemical properties of other substances, enhancing their solubility, stability, and reactivity. The compound can also interact with biological molecules, influencing cell signaling pathways and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Naphthalenesulfonic acid: Similar in structure but lacks the isopropylamine group.
Methylnaphthalene: Lacks the sulfonic acid and isopropylamine groups.
Isopropylamine: A simple amine without the naphthalene and sulfonic acid components.
Uniqueness
Methylnaphthalenesulfonic acid, isopropylamine salt is unique due to its combined functional groups, which provide it with enhanced solubility and reactivity compared to its individual components. This makes it particularly valuable in applications requiring the modification of physical and chemical properties of other substances.
Properties
CAS No. |
12068-04-1 |
---|---|
Molecular Formula |
C14H19NO3S |
Molecular Weight |
281.37 |
IUPAC Name |
methyl naphthalene-1-sulfonate;propan-2-amine |
InChI |
InChI=1S/C11H10O3S.C3H9N/c1-14-15(12,13)11-8-4-6-9-5-2-3-7-10(9)11;1-3(2)4/h2-8H,1H3;3H,4H2,1-2H3 |
InChI Key |
PQNDAPMARRLPLA-UHFFFAOYSA-N |
SMILES |
CC(C)N.COS(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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